2-Chloro-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]propanamide
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Overview
Description
2-Chloro-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]propanamide is a synthetic organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]propanamide typically involves the reaction of 2-phenyl-1,3-oxazole with 2-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]propanamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction Reactions: Reduction of the oxazole ring can yield dihydrooxazole derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) at room temperature.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Formation of N-substituted propanamides.
Oxidation: Formation of oxazole N-oxides.
Reduction: Formation of dihydrooxazole derivatives.
Scientific Research Applications
2-Chloro-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]propanamide has been explored for various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities against various pathogens.
Medicine: Studied for its potential as a lead compound in the development of new pharmaceuticals with anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and as a building block in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 2-Chloro-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects. Additionally, it may interact with DNA or proteins, leading to cytotoxic effects in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]acetamide: Similar structure but with an acetamide group instead of a propanamide group.
2-Chloro-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]butanamide: Similar structure but with a butanamide group instead of a propanamide group.
2-Chloro-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]benzamide: Similar structure but with a benzamide group instead of a propanamide group
Uniqueness
2-Chloro-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro group and the oxazole ring enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development .
Properties
IUPAC Name |
2-chloro-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-9(14)12(17)15-7-11-8-18-13(16-11)10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQSCFQAAPFCHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=COC(=N1)C2=CC=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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